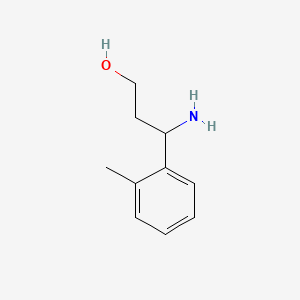
3-Amino-3-(2-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-methylphenyl)propan-1-ol is a compound that belongs to the class of organic compounds known as aminopropanols . It is a colorless liquid and is one of the simplest aminopropanols . The compound differs from others by the substitutions of their amino group and of their phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amino group and a 2-methylphenyl group attached to the same carbon atom in the propanol backbone . The molecular weight of similar compounds has been reported to be around 179.25 .Aplicaciones Científicas De Investigación
Enzymatic Resolution in Asymmetric Synthesis
3-Amino-3-(2-methylphenyl)propan-1-ol derivatives have been studied for their use in enzymatic resolution processes, which are crucial in the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine. The enzyme Candida antarctica lipase A (CAL-A) has proven effective in these processes (Torre, Gotor‐Fernández & Gotor, 2006).
Investigation of Cyclisation Reactions
This compound undergoes cyclisation through both its aryl radical cation and alkoxyl radical intermediates. Studies have shown variations in product yields and cyclisation regioselectivities, which are influenced by pH changes (Goosen, McCleland & Rinaldi, 1993).
Exploration in Carbon Steel Corrosion Inhibition
In corrosion science, derivatives of this compound have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds have shown potential as anodic inhibitors, providing a protective layer on metal surfaces (Gao, Liang & Wang, 2007).
Anticancer and Kinase Inhibitory Activities
Studies have synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors and for their anticancer activity. Certain derivatives have shown promising results in inhibiting the growth of human breast carcinoma cells (Sharma et al., 2010).
Synthesis of Cyclic Polyamines
The compound has been used in the synthesis of multifunctional polycationic polyamines, which are important in drug and gene delivery. A novel method involving the enzymatic generation of an amino aldehyde in situ has expanded the range of possible polyamine products (Cassimjee, Marin & Berglund, 2012).
Propiedades
IUPAC Name |
3-amino-3-(2-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJWHUMHSFYDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
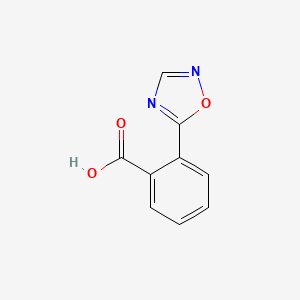
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
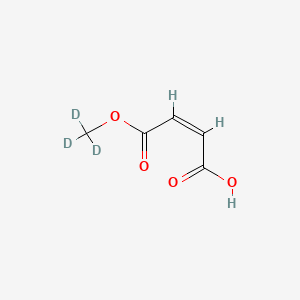
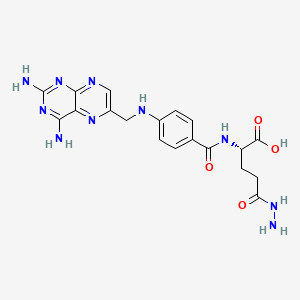

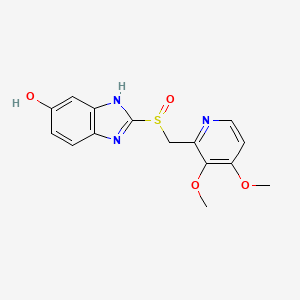
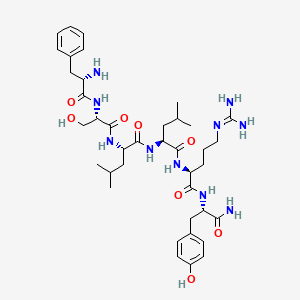
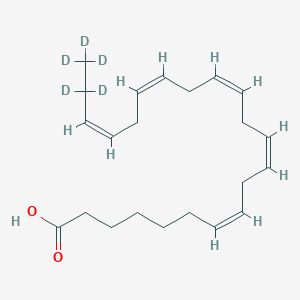
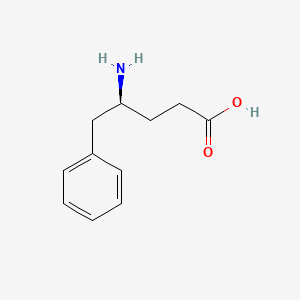

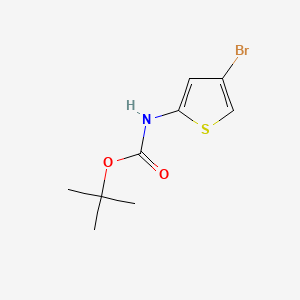
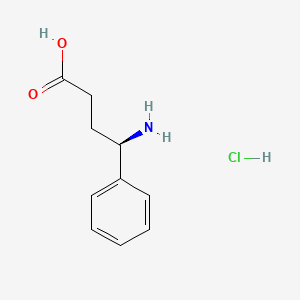
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)
